molecular formula C33H38ClN7O2 B12085784 KRas G12C inhibitor 4 CAS No. 2206736-07-2

KRas G12C inhibitor 4

Cat. No.: B12085784
CAS No.: 2206736-07-2
M. Wt: 600.2 g/mol
InChI Key: XCJKUQVOWJDAQL-VWLOTQADSA-N
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Description

The KRAS G12C inhibitor 4 is a promising small-molecule compound designed to target the KRAS G12C mutant protein. KRAS (Kirsten rat sarcoma viral oncogene homolog) is a critical oncogenic driver in various cancers, including lung and colorectal cancer. The G12C mutation specifically occurs at codon 12, leading to a cysteine-to-serine substitution. This mutation locks KRAS in its active GTP-bound state, promoting uncontrolled cell proliferation and survival .

Preparation Methods

Synthetic Routes:: The synthesis of KRAS G12C inhibitor 4 involves several steps. While the exact synthetic route may vary, a common approach includes the following:

    Starting Material: Begin with a suitable precursor or intermediate.

    Functionalization: Introduce the necessary functional groups (e.g., halogens, alkynes, or amines) at the G12C position.

    Coupling Reactions: Employ cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) to form the desired bonds.

    Final Steps: Optimize the compound by removing protecting groups, purifying, and characterizing it.

Industrial Production:: Industrial-scale production typically involves large-scale synthesis using efficient and cost-effective methods. These may include continuous flow processes, solid-phase synthesis, or high-throughput techniques.

Chemical Reactions Analysis

KRAS G12C inhibitor 4 undergoes various chemical reactions:

    Cross-Coupling Reactions: These reactions connect different fragments. Common reagents include palladium catalysts, bases, and ligands.

    Oxidation and Reduction: Fine-tuning the compound’s properties often involves oxidation (e.g., using mCPBA) or reduction (e.g., using LiAlH₄).

    Substitution Reactions: Nucleophilic substitutions (e.g., SN2) can modify functional groups.

    Major Products: The primary product is the fully functionalized this compound.

Scientific Research Applications

KRAS G12C inhibitor 4 has significant applications:

    Cancer Therapy: Clinical trials have shown promising results in treating KRAS G12C-mutant lung and colorectal cancers.

    Biology Research: Researchers use it to study KRAS signaling pathways and downstream effects.

    Medicinal Chemistry: Understanding its binding interactions aids in designing better inhibitors.

Mechanism of Action

KRAS G12C inhibitor 4 binds selectively to the mutant KRAS G12C protein. It stabilizes KRAS in its inactive GDP-bound state, preventing downstream signaling. This disruption inhibits cell proliferation and promotes apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

2206736-07-2

Molecular Formula

C33H38ClN7O2

Molecular Weight

600.2 g/mol

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-(2-piperidin-1-ylethoxy)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C33H38ClN7O2/c1-2-30(42)41-19-18-40(22-25(41)12-14-35)32-26-13-17-39(29-11-7-9-24-8-6-10-27(34)31(24)29)23-28(26)36-33(37-32)43-21-20-38-15-4-3-5-16-38/h2,6-11,25H,1,3-5,12-13,15-23H2/t25-/m0/s1

InChI Key

XCJKUQVOWJDAQL-VWLOTQADSA-N

Isomeric SMILES

C=CC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6

Canonical SMILES

C=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6

Origin of Product

United States

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